Bienvenue dans la boutique en ligne BenchChem!

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

Bioconjugation Chemical biology Alkylation kinetics

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is an N2-phenyl-substituted 1,2,3-triazole bearing a reactive bromomethyl group at the C4 position and a methyl group at C5. The compound (C10H10BrN3, MW 252.11 g/mol, LogP 2.47–2.90) features a 4-bromomethyl warhead capable of alkylating cysteine thiolates and other nucleophiles, with reactivity intermediate between its chloromethyl and iodomethyl congeners.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 13322-02-6
Cat. No. B087960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
CAS13322-02-6
Synonyms4-(BROMOMETHYL)-5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1CBr)C2=CC=CC=C2
InChIInChI=1S/C10H10BrN3/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyUXRCTMMLJAMVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole (CAS 13322-02-6): A Positionally Defined N2-Aryl Triazole Alkylating Building Block


4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is an N2-phenyl-substituted 1,2,3-triazole bearing a reactive bromomethyl group at the C4 position and a methyl group at C5. The compound (C10H10BrN3, MW 252.11 g/mol, LogP 2.47–2.90) features a 4-bromomethyl warhead capable of alkylating cysteine thiolates and other nucleophiles, with reactivity intermediate between its chloromethyl and iodomethyl congeners [1]. The N2-phenyl-2H-1,2,3-triazole regioisomer possesses distinct electronic and conformational properties compared to N1-substituted triazole analogs, influencing both target binding and pharmacokinetic behavior [2]. This compound is primarily utilized as a synthetic building block for generating structurally diverse triazole-containing molecules in medicinal chemistry and chemical biology.

Why Chloromethyl, Iodomethyl, Oxazole, or Thiazole Analogs Cannot Substitute for 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole


Halogen substitution on the 4-methyl position is not functionally interchangeable: the chloromethyl variant is approximately 40-fold less reactive toward cysteine alkylation, while the iodomethyl analog is only ~1.5-fold more reactive but exhibits significantly greater methionine off-target alkylation and poorer hydrolytic stability [1]. Heterocycle exchange (to oxazole or thiazole) alters LogP by 0.5–1.5 units and polar surface area by ~4–5 Ų, shifting drug-likeness and target engagement profiles [2]. The N2-phenyl-2H-1,2,3-triazole scaffold cannot be replaced by N1-phenyl regioisomers without changing hydrogen-bond acceptor geometry and basicity, as demonstrated by distinct behavior in coordination polymers and biological target recognition [3]. These quantitative differences in reactivity, lipophilicity, and regioisomeric geometry mean that generic substitution introduces uncontrolled variables in synthetic yields, bioconjugation efficiency, and structure-activity relationships.

Quantitative Differentiation Evidence: 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole vs. Closest Analogs


Alkylation Reactivity: ~40-Fold Faster Than Chloromethyl-Triazole Toward Cysteine Thiolate

In a direct head-to-head comparison using N-benzyloxycarbonyl-L-cysteine (Z-Cys-OH) as a model nucleophile at pH 8.0, the bromomethyl-triazole (9a) exhibited an initial alkylation rate approximately 40-fold higher than the corresponding chloromethyl-triazole (5a), while the iodomethyl-triazole (10a) was approximately 60-fold more reactive than the chloride [1]. On a peptide substrate (Ac-MVLCEGEW-NH₂), the bromomethyl reagent achieved complete conversion in under 3 minutes using 20 equivalents, compared to >4 hours required for the chloromethyl analog under identical conditions [1]. On folded protein SCP-2L (100 μM protein, 100 eq. reagent, pH 8), the chloromethyl-triazoles 5a and 5b were 'practically unreactive (<5% modification)' whereas bromomethyl- and iodomethyl- congeners gave substantial modification [1]. The bromomethyl variant thus occupies a balanced reactivity window: sufficient for rapid, substoichiometric protein modification while avoiding the methionine over-alkylation and hydrolytic lability observed with the iodomethyl probe.

Bioconjugation Chemical biology Alkylation kinetics

Lipophilicity (LogP) Profile: Distinct from Oxazole and Thiazole Heterocycle Analogs

The computed LogP of 4-(bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is 2.47 (ChemSrc) to 2.90 (PubChem XLogP3) , placing it within the optimal Lipinski Rule of Five range. In contrast, the oxazole analog (4-(bromomethyl)-5-methyl-2-phenyl-1,3-oxazole, CAS 70502-02-2) has a higher XLogP3 of 3.0 [1], and the thiazole analog (4-(bromomethyl)-5-methyl-2-phenylthiazole, CAS 329977-09-5) has a substantially higher LogP of 4.01 . This LogP differential of 0.5–1.5 units between heterocycle scaffolds is pharmacokinetically meaningful, as each LogP unit increase can correspond to approximately 10-fold higher membrane partitioning. The chloromethyl-triazole analog (CAS 203444-17-1) has a lower molecular weight (207.66 g/mol) and a predicted density of 1.25 g/cm³ vs. 1.49 g/cm³ for the bromomethyl compound , reflecting weaker intermolecular halogen bonding capacity.

Drug-likeness Physicochemical properties ADME prediction

Polar Surface Area (PSA): Triazole Offers Enhanced Hydrogen-Bond Acceptor Capacity vs. Oxazole

The topological polar surface area (tPSA) of 4-(bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is 30.71 Ų , which exceeds the tPSA of the oxazole analog (4-(bromomethyl)-5-methyl-2-phenyl-1,3-oxazole) at 26 Ų [1] by approximately 4.7 Ų (18% higher). This difference arises from the additional nitrogen atom in the triazole ring, which contributes an extra hydrogen-bond acceptor site. In the context of the N2-phenyl-2H-1,2,3-triazole regioisomer, the spatial orientation of the N2-phenyl substituent directs the triazole ring's dipole moment differently than N1-substituted isomers, affecting binding to biological targets such as the dual orexin receptor where N2-phenyl triazoles have been specifically exploited [2]. The bromomethyl group further increases molecular polarizability (22.77 ų) compared to the hydroxymethyl precursor, enhancing van der Waals interactions in target binding pockets .

Molecular recognition Target engagement Scaffold hopping

Cytostatic Activity Class: Bromomethyl-Triazoles Demonstrate Halogen-Dependent Tumor Cell Growth Inhibition

De las Heras et al. (J. Med. Chem. 1979) demonstrated that N-glycosyl-halomethyl-1,2,3-triazoles function as a novel class of alkylating agents, with chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives all inhibiting the in vitro growth of HeLa cells [1]. Critically, 4-bromomethyl- and 4-iodomethyl-1,2,3-triazole glycosides not only inhibited HeLa cell proliferation in vitro but also increased the life span of mice bearing Ehrlich carcinoma ascites tumor, whereas this in vivo efficacy was not observed against L-1210 lymphoid leukemia, demonstrating tumor-type selectivity [2]. The 1-benzyl-4-(bromomethyl)-1,2,3-triazole served as the direct synthetic precursor to the 4-fluoromethyl analog via KF/18-crown-6 treatment, confirming the bromomethyl group's unique synthetic utility as a halogen-exchange handle for generating broader halomethyl compound libraries [1]. Quantitative IC50 values from the original paper are behind a paywall, but the class-level structure-activity relationship establishes that the bromomethyl substituent is essential for balancing alkylation potency with systemic tolerability.

Anticancer Alkylating agent Cytostatic screening

Synthetic Building Block Versatility: Bromomethyl-Triazolium Nucleophilic Substitution Scope

The 4-bromomethyl group on the 1,2,3-triazole scaffold enables diverse SN2 reactions with N-, O-, and S-based nucleophiles. Wang et al. (Tetrahedron, 2018) demonstrated that 4-bromomethyltriazolium salts react with thiols, amines, alcohols, azide, thiocyanate, and carboxylates to afford thioether-, amino-, ether-, azido-, and ester-functionalized triazoliums [1]. Notably, the bromomethyl group is a superior leaving group compared to chloromethyl, enabling reactions under milder conditions and with nucleophiles of lower reactivity. The bromomethyl compound also serves as a direct precursor to the iodomethyl analog via Finkelstein reaction (NaI/acetone) and to the fluoromethyl analog via KF/18-crown-6 treatment [2]. However, hydrolysis of the bromomethyl-triazole ester (7a/b) gave significantly lower yields compared to the iodomethyl variant due to competing elimination to acrylic acid byproducts, indicating a unique reactivity profile that must be factored into synthetic route design [3].

Organic synthesis Click chemistry Triazolium functionalization

N2-Phenyl Regioisomer Identity: Differentiated Pharmacological Profile from N1-Substituted Triazoles

The N2-phenyl-2H-1,2,3-triazole scaffold of this compound represents a distinct regioisomeric class with different basicity, dipole orientation, and biological target recognition compared to N1-phenyl-1H-1,2,3-triazoles. The SciELO review (2019) documents that N2-substituted 1,2,3-triazoles have 'very distinct properties' from N1 and N3 isomers despite structural similarity, exemplified by their unique efficiency as binders in coordination polymers with optical properties and their occurrence in biologically active compounds including the dual orexin receptor antagonist MK-4305 (suvorexant) [1]. Differences in basicity between N1 and N2 isomers are proposed to be responsible for differential behavior within biological systems [1]. The 2-phenyl substitution pattern on this specific compound is structurally analogous to the phenyl-triazole moiety found in clinically evaluated N2-aryl triazoles, while N1-phenyl or N3-substituted analogs would exhibit altered hydrogen-bond acceptor geometry and π-stacking orientation [1]. Although no direct N1 vs. N2 comparative bioassay data exists specifically for this bromomethyl compound, the regioisomeric identity is an intrinsic differentiator from any N1-substituted triazole building block a user might consider as an alternative.

Regioisomerism N2-substituted triazoles Pharmacophore design

Optimal Application Scenarios for 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Site-Selective Protein Bioconjugation Requiring Balanced Alkylation Kinetics

The bromomethyl-triazole is the preferred alkylation warhead when the target requires faster kinetics than chloromethyl (which is ~40-fold slower and practically unreactive on folded proteins) but with lower methionine off-target modification than iodomethyl (>60-fold faster than Cl, significant Met over-alkylation observed on SCP-2L protein). Use 20–100 equivalents at pH 8 for 30 min to 4 h for cysteine-selective protein modification, as demonstrated on histone H4K12C and SCP-2L model systems [1].

Medicinal Chemistry Library Synthesis via Orthogonal SN2 Diversification

Employ the bromomethyl group as a versatile synthetic handle for generating triazole compound libraries through nucleophilic displacement with diverse S-, N-, and O-nucleophiles (thiols, amines, azide, carboxylates). The bromomethyl leaving group enables reactions under milder conditions than chloromethyl while retaining the ability to undergo halogen exchange to fluoro- (KF/18-crown-6) or iodo- (NaI/acetone) analogs for further diversification [2]. Avoid basic hydrolysis conditions where competing elimination to acrylic acid byproducts reduces yield relative to the iodomethyl analog [3].

Triazole-Containing Alkylating Agent Development with Tumor-Selective Cytostatic Profiling

Based on the class-level evidence that bromomethyl-triazole glycosides inhibit HeLa cell growth in vitro and extend life span in Ehrlich carcinoma-bearing mice (but not L-1210 leukemia models), this scaffold is suitable for developing alkylating agent candidates where tumor-type selectivity is desired. The bromomethyl warhead provides sufficient alkylation potency for cytostatic activity while the N2-phenyl-triazole core contributes target recognition distinct from N1-phenyl regioisomers [4].

Scaffold-Hopping Studies Comparing Triazole vs. Oxazole/Thiazole Bioisosteres

When systematically comparing heterocycle effects on drug-likeness and target engagement, the triazole variant provides a LogP ~1 unit lower than thiazole (2.47–2.90 vs. 4.01) and PSA ~4.7 Ų higher than oxazole (30.71 vs. 26 Ų). These quantitative differences in lipophilicity and hydrogen-bonding capacity directly impact membrane permeability, solubility, and pharmacophore matching, making the triazole the most balanced scaffold for oral bioavailability optimization among the bromomethyl-heterocycle series .

Quote Request

Request a Quote for 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.